4-Cyclopropylpyrimidine-5-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in nature and synthetic chemistry. nih.govjuniperpublishers.com Its most prominent role is as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids, DNA and RNA. juniperpublishers.com This biological ubiquity has made the pyrimidine scaffold a privileged structure in medicinal chemistry. orientjchem.orgpharmatutor.org The arrangement of its nitrogen atoms allows for diverse substitution patterns at the carbon positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. organic-chemistry.org Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. orientjchem.orgpharmatutor.orgresearchgate.net
Overview of Carboxylic Acid Functionalities in Contemporary Organic Synthesis and Medicinal Chemistry
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. nih.gov Its acidic nature and ability to participate in hydrogen bonding make it a key feature in many biologically active molecules, influencing properties such as solubility and target binding. nih.govbenthamscience.com In medicinal chemistry, the carboxylic acid moiety is often a critical part of a drug's pharmacophore, interacting with biological targets like enzymes and receptors. nih.gov Beyond its direct role in biological activity, the carboxylic acid is a versatile synthetic handle. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a vast chemical space for the synthesis of complex molecules. evitachem.com
Contextualization of 4-Cyclopropylpyrimidine-5-carboxylic Acid within the Pyrimidine Class
This compound is a specific derivative within the broader class of pyrimidine carboxylic acids. Its structure is characterized by a pyrimidine core, with a cyclopropyl (B3062369) group attached at position 4 and a carboxylic acid group at position 5. The presence of the cyclopropyl ring is significant, as this small, strained aliphatic ring is a common feature in modern medicinal chemistry. The introduction of a cyclopropyl group can influence a molecule's conformation, metabolic stability, and potency. nih.gov This particular compound serves as a valuable synthetic intermediate. For instance, it has been described in patent literature as a precursor for the synthesis of substituted pyrimidine-5-carboxamides, which are of interest in pharmaceutical research. google.com
Historical Perspectives on the Development and Utility of Pyrimidine-Based Compounds in Academic Research
The study of pyrimidines dates back to the late 19th century, with early work focusing on the synthesis and characterization of simple derivatives. pharmatutor.org The discovery of the pyrimidine bases in nucleic acids in the early 20th century ignited intense research into this class of compounds, unraveling their central role in genetics and molecular biology. juniperpublishers.com Over the decades, academic research has expanded to explore the synthesis of a vast array of pyrimidine derivatives and to investigate their potential as therapeutic agents. This has led to the development of numerous pyrimidine-based drugs, including anticancer agents like 5-fluorouracil (B62378) and antiviral drugs. orientjchem.org The continuous exploration of new synthetic methodologies and the investigation of the structure-activity relationships of pyrimidine compounds remain active areas of academic inquiry. organic-chemistry.orgnih.govmdpi.comresearchgate.net
Chemical and Physical Properties
The properties of this compound are determined by its constituent functional groups and their arrangement.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | google.com |
| IUPAC Name | This compound | google.com |
| CAS Number | 954232-79-2 | N/A |
Smiles and InChI representations are available in the search results but are excluded from this table for brevity.
Research and Applications
While detailed research focusing exclusively on this compound is limited in publicly accessible literature, its importance can be inferred from its role as a building block in the synthesis of more complex molecules with potential therapeutic applications.
The combination of the pyrimidine core, known for its diverse biological activities, with a cyclopropyl group, a moiety often used to enhance drug-like properties, makes this compound a valuable intermediate for medicinal chemists. pharmatutor.orgnih.gov Research on related pyrimidine-5-carboxylic acid derivatives has shown a broad range of biological activities, suggesting that compounds derived from this compound could be of significant interest for drug discovery programs. chemimpex.com For example, it is used in the preparation of substituted pyrimidine-5-carboxamides, a class of compounds frequently investigated for their pharmacological potential. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXMJAAOVBVENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopropylpyrimidine 5 Carboxylic Acid and Analogues
Retrosynthetic Analysis of 4-Cyclopropylpyrimidine-5-carboxylic Acid
A retrosynthetic analysis of this compound suggests a strategic disassembly of the molecule to identify potential starting materials and key synthetic transformations. The primary disconnection points are typically at the bonds forming the pyrimidine (B1678525) ring and the carbon-carbon bond connecting the cyclopropyl (B3062369) moiety.
One logical approach involves a C-N bond disconnection within the pyrimidine ring, leading back to a 1,3-dicarbonyl derivative or its equivalent and an amidine. Specifically, this could be a derivative of cyclopropylmalondialdehyde and formamidine (B1211174). Another key disconnection is at the C4-cyclopropyl bond, suggesting a precursor pyrimidine with a suitable leaving group at the 4-position, such as a halogen, which can then be coupled with a cyclopropyl organometallic reagent.
Classical and Modern Approaches to Pyrimidine Ring Formation
The construction of the pyrimidine ring is a cornerstone of this synthesis, with both classical and contemporary methods being employed.
Condensation Reactions for Pyrimidine Core Construction
The most common and classical approach to pyrimidine synthesis is the condensation reaction between a 1,3-dielectrophile and a C-N-C dielectrophile (an amidine or related compound). For the synthesis of 5-carboxylic acid substituted pyrimidines, this often involves the reaction of an amidine with a suitably substituted three-carbon component.
A versatile method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This approach provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org The reaction is notable for its stability and ready reactivity at room temperature under a nitrogen atmosphere, leading to the formation of pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org
Another established method is the three-component reaction catalyzed by zinc chloride, which allows for the synthesis of 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org This procedure can also be adapted for the synthesis of mono- and disubstituted pyrimidines using methyl ketone derivatives in place of enamines. organic-chemistry.org
| Catalyst/Reagent | Starting Materials | Product Type | Yield | Reference |
| Sodium Hydride | Methyl formate, Methyl 3,3-dimethoxypropionate, Amidinium salts | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to Excellent | organic-chemistry.org |
| ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted pyrimidine derivatives | Good | organic-chemistry.org |
| NH₄I | Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | Substituted pyrimidines | Acceptable | organic-chemistry.org |
Heterocyclic Annulation Strategies
Heterocyclic annulation strategies provide an alternative route to the pyrimidine core. These methods involve the construction of the pyrimidine ring onto a pre-existing ring system. An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has been developed for the synthesis of pyrimidine derivatives. organic-chemistry.org This method is noted for its eco-friendly nature and tolerance of a wide range of functional groups. organic-chemistry.org
Introduction of the Cyclopropyl Moiety
The introduction of the cyclopropyl group, particularly at the C-4 position of the pyrimidine ring, is a critical step that can be achieved through various modern synthetic methods.
Cyclopropylation Reactions at the Pyrimidine C-4 Position
Palladium-catalyzed cross-coupling reactions are a prominent method for the introduction of the cyclopropyl group. These reactions typically involve the coupling of a 4-halopyrimidine with a cyclopropylboronic acid or a related organometallic reagent. Research has demonstrated the direct cyclopropylation of heterocycles using a simple palladium catalyst. nih.govresearchgate.net This method is effective for a variety of 1,3-azoles and thiophenes and proceeds with retention of the relative configuration on the three-membered ring. nih.gov The mechanism is believed to involve the concerted oxidative addition of the cyclopropyl-halide bond to palladium(0), avoiding the formation of cyclopropyl radicals in the main productive pathway. nih.govthieme.de
Another approach is the palladium-catalyzed monoarylation of cyclopropylamine using sterically demanding and electron-rich phosphine ligands, which enables the efficient coupling of a wide range of (hetero)aryl chlorides at room temperature. acs.org
| Catalyst System | Substrates | Key Features | Reference |
| Palladium(0) / Phosphine Ligand | Heterocycles, Cyclopropyl iodides | Direct cyclopropylation, Retention of configuration | nih.govthieme.de |
| Palladium / YPhos adYPhos | (Hetero)aryl chlorides, Cyclopropylamine | Room temperature reaction, Wide substrate scope | acs.org |
Stereochemical Considerations in Cyclopropyl Introduction
In the context of palladium-catalyzed cyclopropylation, the stereochemistry of the cyclopropyl group is generally retained throughout the reaction. morressier.com This is a significant advantage as it allows for the use of stereochemically defined cyclopropyl halides to produce products with a specific stereochemistry. nih.gov The reaction mechanism, which avoids the formation of cyclopropyl radicals, is key to this stereoretention. nih.govthieme.de For the synthesis of this compound itself, where the cyclopropyl group is unsubstituted, there are no chiral centers. However, for analogues bearing substituted cyclopropyl rings, these stereochemical considerations become crucial for controlling the final product's three-dimensional structure.
Formation and Manipulation of the Carboxylic Acid Functionality at C-5
The introduction and subsequent modification of the carboxylic acid group at the 5-position of the 4-cyclopropylpyrimidine core are pivotal steps in the synthesis of various derivatives. These transformations are typically achieved through carboxylation of a suitable precursor or by the chemical alteration of an existing functional group.
Carboxylation Reactions
Direct carboxylation of a pre-formed 4-cyclopropylpyrimidine ring at the C-5 position can be challenging. A more common and efficient approach involves the construction of the pyrimidine ring with the carboxylic acid functionality, or a precursor, already in place. This is often accomplished through the cyclocondensation of a β-ketoester bearing a cyclopropyl group with an appropriate amidine.
A key intermediate for this strategy is ethyl 3-cyclopropyl-3-oxopropanoate. This compound can be synthesized by the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride in the presence of a strong base like n-butyllithium.
The subsequent cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with formamidine acetate, typically in the presence of a base such as sodium ethoxide in ethanol, leads to the formation of ethyl 4-cyclopropylpyrimidine-5-carboxylate. The final step to obtain the target carboxylic acid is the hydrolysis of the ester group. This is generally achieved under basic conditions, for instance, by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the this compound.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Ethyl hydrogen malonate, Cyclopropanecarbonyl chloride | n-Butyllithium, THF, -75 °C to rt | Ethyl 3-cyclopropyl-3-oxopropanoate |
| 2 | Ethyl 3-cyclopropyl-3-oxopropanoate, Formamidine acetate | Sodium ethoxide, Ethanol, Reflux | Ethyl 4-cyclopropylpyrimidine-5-carboxylate |
| 3 | Ethyl 4-cyclopropylpyrimidine-5-carboxylate | NaOH (aq), Heat; then HCl (aq) | This compound |
An alternative to direct carboxylation is the conversion of other functional groups at the C-5 position. For instance, a 5-halopyrimidine derivative could potentially undergo a metal-catalyzed carbonylation reaction or a Grignard reaction with carbon dioxide to introduce the carboxylic acid group. However, the cyclocondensation approach is generally more direct for this specific target molecule.
Functional Group Interconversions for Carboxylic Acid Derivatization
Once this compound is synthesized, the carboxylic acid moiety serves as a versatile handle for the preparation of a wide range of derivatives, including esters, amides, and acyl chlorides. These transformations are standard in organic synthesis and allow for the exploration of structure-activity relationships in drug discovery programs.
Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).
Amidation: The formation of amides from the carboxylic acid is a crucial transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with a desired amine. Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) nih.gov. These reagents facilitate the formation of an active ester intermediate that readily reacts with the amine to form the amide bond hepatochem.comluxembourg-bio.comresearchgate.net.
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-cyclopropylpyrimidine-5-carbonyl chloride is a key intermediate for the synthesis of esters and amides under milder conditions.
| Derivative | Reagents and Conditions |
| Esters | R-OH, H₂SO₄ (cat.), Heat |
| Amides | R₂NH, EDC, HOBt, DIPEA, DMF |
| Acyl Chlorides | SOCl₂ or (COCl)₂, Reflux |
Synthesis of Key Intermediates for this compound Derivatives
The efficient synthesis of this compound relies heavily on the availability of key starting materials. As highlighted previously, ethyl 3-cyclopropyl-3-oxopropanoate is a cornerstone intermediate. Its synthesis is well-established and proceeds via the acylation of the dianion of ethyl malonate with cyclopropanecarbonyl chloride semanticscholar.orgprepchem.com.
Another important class of intermediates are 4-substituted pyrimidines that can be further functionalized. For instance, a 4-chloro- or 4-bromopyrimidine derivative could serve as a precursor for introducing the cyclopropyl group via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable cyclopropylboronic acid or cyclopropylzinc reagent, respectively.
The synthesis of the pyrimidine core itself is a critical step. The most common method involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine . In the context of this compound synthesis, the key reactants are ethyl 3-cyclopropyl-3-oxopropanoate and formamidine.
Advanced Synthetic Techniques and Green Chemistry Principles in Pyrimidine Synthesis
Modern organic synthesis emphasizes the use of efficient and environmentally benign methodologies. The synthesis of pyrimidine derivatives, including this compound, has benefited from the application of such advanced techniques and green chemistry principles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of pyrimidines, which often requires prolonged heating under conventional conditions, can be significantly expedited using microwave technology semanticscholar.orgresearchgate.netmdpi.comnih.govacs.org. This technique often leads to higher yields, cleaner reactions, and reduced reaction times. For example, the cyclocondensation step to form the pyrimidine ring can be performed under microwave irradiation to shorten the reaction duration.
Solid-Phase Synthesis: For the generation of libraries of pyrimidine derivatives for high-throughput screening, solid-phase synthesis offers a streamlined approach for synthesis and purification.
Green Solvents and Catalysts: The principles of green chemistry encourage the use of less hazardous solvents and catalytic over stoichiometric reagents. For pyrimidine synthesis, the use of water or ethanol as a solvent, where feasible, is preferred over chlorinated solvents beilstein-journals.org. The development of reusable solid acid or base catalysts can also contribute to a more sustainable process researchgate.netacs.orgtandfonline.com. One-pot, multi-component reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidines, are inherently atom-economical and align with green chemistry principles mdpi.comnih.gov.
| Green Chemistry Principle | Application in Pyrimidine Synthesis |
| Alternative Energy Sources | Microwave-assisted reactions to reduce reaction times and energy consumption researchgate.netmdpi.com. |
| Use of Safer Solvents | Employing water or ethanol as reaction media where possible beilstein-journals.org. |
| Catalysis | Utilizing solid acid or base catalysts that can be easily recovered and reused researchgate.netacs.org. |
| Atom Economy | Designing syntheses, such as one-pot multi-component reactions, that maximize the incorporation of all materials used in the process into the final product mdpi.comnih.gov. |
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Controlling selectivity is a critical aspect of synthesizing complex molecules like this compound and its derivatives.
Regioselectivity: The primary synthetic route involving the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with an unsubstituted amidine like formamidine generally leads to a single regioisomer, with the cyclopropyl group at the 4-position and the carboxylate at the 5-position. However, when using substituted amidines, the regioselectivity of the cyclization can become an issue, potentially leading to a mixture of isomers beilstein-journals.org. The outcome is often governed by the electronic and steric properties of the substituents on both the β-ketoester and the amidine.
Chemoselectivity: In multifunctional molecules, achieving chemoselectivity, i.e., reacting one functional group in the presence of others, is crucial. For instance, during the derivatization of this compound, the reaction conditions must be chosen to selectively transform the carboxylic acid without affecting the pyrimidine ring or the cyclopropyl group. The cyclopropyl group is generally stable under many reaction conditions but can be susceptible to ring-opening under certain acidic or oxidative conditions luxembourg-bio.com.
Stereoselectivity: The synthesis of this compound itself does not involve the creation of any new stereocenters, assuming the starting materials are achiral. However, if chiral derivatives are desired, for example, by introducing a chiral substituent on the pyrimidine ring or by derivatizing the carboxylic acid with a chiral amine or alcohol, then stereoselective synthetic methods become important. The cyclopropyl group itself is a rigid, planar structure hepatochem.com. When introducing substituents onto the pyrimidine ring of a molecule that already contains chiral centers, diastereoselectivity would need to be considered researchgate.netresearchgate.netnih.govrsc.orgnsf.govnih.gov.
Chemical Reactivity and Transformational Chemistry of 4 Cyclopropylpyrimidine 5 Carboxylic Acid
Reactivity of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at the 1 and 3 positions. This feature significantly influences its reactivity. The nitrogen atoms are electronegative and exert a strong electron-withdrawing effect on the ring, making it π-deficient. researchgate.netbhu.ac.inresearchgate.net This electronic characteristic renders the pyrimidine ring substantially less reactive towards electrophilic attack compared to benzene (B151609) but more susceptible to nucleophilic attack. bhu.ac.inuoanbar.edu.iqgcwgandhinagar.com
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction for many aromatic compounds, but it is generally difficult for simple pyrimidines. bhu.ac.inresearchgate.net The electron-deficient nature of the ring, caused by the two nitrogen atoms, deactivates it towards attack by electrophiles. researchgate.netuoanbar.edu.iq Furthermore, under the strongly acidic conditions often required for EAS reactions, the nitrogen atoms can become protonated, further increasing the ring's deactivation. uoanbar.edu.iqgcwgandhinagar.com
For an electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating (activating) groups is typically required. researchgate.netresearchgate.net In the case of 4-Cyclopropylpyrimidine-5-carboxylic acid, the ring is substituted with a cyclopropyl (B3062369) group at the C4 position and a carboxylic acid group at the C5 position.
Cyclopropyl Group : This group can act as a weak activating group through the donation of electron density from its strained sigma bonds into the ring system.
Carboxylic Acid Group : This is a meta-directing deactivating group, which withdraws electron density from the aromatic ring, making electrophilic substitution more difficult.
The most likely position for electrophilic attack on the pyrimidine ring is the C5 position, which is the most electron-rich carbon. researchgate.net However, given the presence of the deactivating carboxylic acid group at this very position, electrophilic substitution on this compound is expected to be exceptionally challenging and require harsh reaction conditions. If the reaction were to proceed, it would likely necessitate prior modification or replacement of the carboxylic acid group.
In contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). bhu.ac.inwikipedia.org This reaction is particularly favored at the C2, C4, and C6 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms. wikipedia.orgstackexchange.com
For this compound, the C4 position is occupied by a cyclopropyl group. While halogens are the most common leaving groups in SNAr reactions, other groups can also be displaced. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. stackexchange.com
The reactivity in SNAr reactions is generally C4 > C2 > C6. wuxiapptec.comstackexchange.com This preference is explained by Frontier Molecular Orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has the largest coefficient at the C4 position, making it the most electrophilic site and thus most susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com
While direct displacement of the cyclopropyl group at the C4 position by a nucleophile is not a commonly reported transformation, the inherent reactivity of this position makes it a potential site for substitution if a suitable nucleophile and reaction conditions are employed. More typically, a pyrimidine ring would be functionalized with a good leaving group, such as a chlorine atom, at the C4 position to facilitate SNAr reactions with various nucleophiles like amines, alkoxides, or thiolates. nih.govnih.gov
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group (-COOH) at the C5 position is a highly versatile functional group that undergoes a wide range of transformations, most notably nucleophilic acyl substitution. libretexts.org
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids. The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group as a leaving group. Because the hydroxyl group is a poor leaving group, it must first be activated. libretexts.org This can be achieved either by protonation under acidic conditions or by conversion into a more reactive intermediate using a coupling reagent.
Esterification is the process of converting a carboxylic acid into an ester. Two prevalent methods for this transformation are Fischer esterification and coupling agent-mediated esterification.
Fischer Esterification: This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jk-sci.comfiveable.memasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. masterorganicchemistry.comorganic-chemistry.org The reaction is reversible, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct. jk-sci.com
DCC/DMAP-Mediated Esterification: For more sensitive or sterically hindered substrates, coupling reagents are often used. A common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol to form the ester. organic-chemistry.orgorganic-chemistry.org
Table 1: Representative Esterification Reactions
| Reactant (Alcohol) | Reagent/Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (cat.), heat | Methyl 4-cyclopropylpyrimidine-5-carboxylate |
| Ethanol | HCl (cat.), heat | Ethyl 4-cyclopropylpyrimidine-5-carboxylate |
| tert-Butanol | DCC, DMAP (cat.), CH₂Cl₂ | tert-Butyl 4-cyclopropylpyrimidine-5-carboxylate |
The direct reaction between a carboxylic acid and an amine is typically an unfavorable acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uklibretexts.org To facilitate amide bond formation, the carboxylic acid must first be activated using a coupling reagent. This strategy is central to peptide synthesis and is widely applied in organic chemistry.
Common coupling reagents include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.orgfishersci.co.uknih.gov These reagents convert the carboxylic acid's hydroxyl group into a good leaving group (such as an O-acylisourea), which is then readily displaced by the nucleophilic amine to form the desired amide. libretexts.orglibretexts.org The process is efficient and can be used to couple a wide variety of amines with carboxylic acids under mild conditions. nih.govcbijournal.com
Table 2: Representative Amidation Reactions
| Reactant (Amine) | Reagent/Conditions | Product |
|---|---|---|
| Aniline | EDC, HOBt, DIPEA, DMF | N-Phenyl-4-cyclopropylpyrimidine-5-carboxamide |
| Benzylamine | DCC, CH₂Cl₂ | N-Benzyl-4-cyclopropylpyrimidine-5-carboxamide |
| Morpholine (B109124) | HATU, DIPEA, DMF | (4-Cyclopropylpyrimidin-5-yl)(morpholino)methanone |
Nucleophilic Acyl Substitution Reactions of this compound
Formation of Acid Chlorides and Anhydrides
The carboxylic acid group is readily converted into more reactive acyl derivatives, such as acid chlorides and anhydrides, which serve as versatile intermediates for further functionalization, including amidation and esterification.
Acid Chloride Formation: The conversion of this compound to its corresponding acid chloride, 4-cyclopropylpyrimidine-5-carbonyl chloride, can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation. commonorganicchemistry.comwikipedia.org
The reaction with thionyl chloride proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orgbyjus.com A subsequent nucleophilic attack by the chloride ion yields the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.orgkhanacademy.org Alternatively, using oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), provides a milder method for generating the acid chloride. wikipedia.org
Table 1: Reagents for Acid Chloride Formation
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, reflux | SO₂, HCl | A common and effective, though vigorous, method. commonorganicchemistry.com |
Anhydride Formation: Symmetrical or mixed anhydrides of this compound can also be synthesized. A common laboratory method involves the reaction of the acid chloride with a carboxylate salt or the carboxylic acid itself. libretexts.orgmasterorganicchemistry.com For instance, reacting 4-cyclopropylpyrimidine-5-carbonyl chloride with sodium 4-cyclopropylpyrimidine-5-carboxylate would yield the symmetrical anhydride. Dehydrating agents can also be used to form anhydrides directly from two equivalents of the carboxylic acid. nih.gov
Reduction Reactions of the Carboxylic Acid
The carboxylic acid functional group can be reduced to a primary alcohol, yielding (4-cyclopropylpyrimidin-5-yl)methanol. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids toward reduction.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. The pyrimidine ring is generally stable to these conditions, allowing for selective reduction of the carboxylic acid.
Decarboxylation Pathways of this compound
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation in organic synthesis. masterorganicchemistry.comlibretexts.org For simple carboxylic acids, this reaction often requires harsh thermal conditions. libretexts.org However, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position, which can stabilize the intermediate carbanion or enolate formed during the reaction through a cyclic transition state. masterorganicchemistry.com
In the case of this compound, the pyrimidine ring itself acts as an electron-withdrawing system. While it does not provide a classic β-keto acid setup, the electronic nature of the heterocyclic ring can influence the stability of intermediates. Thermal decarboxylation may be possible at elevated temperatures, though specific conditions are not widely reported. More specialized decarboxylation methods, such as radical-based reactions like the Hunsdiecker reaction (conversion to a silver salt followed by treatment with bromine) or Barton decarboxylation, could potentially be applied for halodecarboxylation or reductive decarboxylation, respectively. libretexts.orgnih.gov
Reactivity of the Cyclopropyl Group
The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.gov
The high strain energy of the cyclopropane (B1198618) ring makes it behave somewhat like a double bond, and it can undergo cleavage under acidic, electrophilic, or radical conditions. nih.govrsc.org For example, treatment with strong acids could lead to protonation and subsequent ring-opening to form a more stable carbocation, which would then be trapped by a nucleophile. This could result in various chain-opened products depending on which C-C bond of the cyclopropyl ring cleaves and the nature of the nucleophile present. youtube.comlibretexts.org Radical-mediated ring-opening can also occur, leading to an allyl radical intermediate. nih.govrsc.org Such reactions would fundamentally alter the substituent at the 4-position of the pyrimidine ring, transforming the cyclopropyl group into a propyl chain with varying functionalization. rsc.org
The term "bridgehead" typically refers to atoms shared by two or more rings in a polycyclic system. In this context, it refers to the carbon atom of the cyclopropyl group directly bonded to the pyrimidine ring. While direct substitution at this carbon without ring-opening is challenging, reactions involving the C-H bonds on the cyclopropyl ring are conceivable, though less common than ring-opening pathways. The primary reactivity associated with the cyclopropyl group in this molecule remains its propensity for ring-opening transformations due to inherent strain. nih.gov
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gove-bookshelf.denih.gov Several well-known MCRs, such as the Ugi and Passerini reactions, utilize a carboxylic acid as a key component. nih.gov
This compound is a suitable candidate for use as the acidic component in such reactions. For example, in an Ugi four-component reaction (U-4CR), it could be combined with an aldehyde, an amine, and an isocyanide. This one-pot synthesis would generate a complex α-acylamino carboxamide structure, with the 4-cyclopropylpyrimidine-5-carbonyl moiety being one of the key building blocks of the final product. The ability to use this compound in MCRs opens up pathways to rapidly generate libraries of complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.commdpi.com
Catalyst-Mediated Transformations of this compound
The reactivity of this compound can be significantly influenced and expanded through the use of various catalytic systems. While specific catalyst-mediated transformations of this exact molecule are not extensively documented in publicly available literature, the reactivity of its core functional groups—the pyrimidine ring, the carboxylic acid, and the cyclopropyl moiety—can be inferred from studies on analogous structures. Catalytic strategies are primarily focused on leveraging the carboxylic acid group as a handle for cross-coupling reactions or on the activation of C-H bonds within the molecule.
A prominent area of catalyst-mediated transformations for heteroaromatic carboxylic acids involves decarboxylative cross-coupling. wikipedia.org This powerful strategy enables the formation of new carbon-carbon and carbon-heteroatom bonds by replacing the carboxylic acid group with other functionalities. For pyrimidine-5-carboxylic acid derivatives, palladium-based catalytic systems, often in conjunction with a co-catalyst like copper or silver, are instrumental. nih.gov These reactions typically proceed through the in situ generation of a reactive organometallic intermediate following decarboxylation, which then participates in the cross-coupling cycle. nih.gov
Furthermore, the cyclopropyl group itself can be subject to catalyst-mediated C-H activation. Palladium-catalyzed enantioselective C-H activation of cyclopropanes has been demonstrated, opening avenues for the stereoselective functionalization of this moiety. nih.gov Additionally, acid and base catalysis play a crucial role in the synthesis and derivatization of the pyrimidine core itself. nih.govnih.govmdpi.com
The following subsections detail plausible catalyst-mediated transformations based on the reactivity of similar compounds.
Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling represents a versatile method for the functionalization of heteroaromatic carboxylic acids, including pyrimidine-5-carboxylic acids. wikipedia.orgrsc.org These reactions offer an alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents. nih.gov
Palladium/Copper-Catalyzed Decarboxylative Arylation:
In a dual catalytic system, palladium and copper can facilitate the coupling of azaaryl carboxylates with aryl halides. nih.gov The proposed mechanism involves the formation of an aryl-copper species from the carboxylic acid, which then undergoes transmetalation to a palladium center before reductive elimination to form the C-C bond. nih.gov While not specifically demonstrated for this compound, this methodology has been successfully applied to other 2-azaaryl carboxylates. nih.gov
Palladium/Silver-Catalyzed Decarboxylative Couplings:
Bimetallic systems utilizing palladium and a silver salt, such as silver carbonate, have been effective in the decarboxylative cross-coupling of azole carboxylic acids with aryl halides. rsc.org This approach could potentially be extended to pyrimidine carboxylic acids. The reaction proceeds efficiently for a range of aryl halides and heterocyclic carboxylic acids.
Below is a table summarizing representative conditions for decarboxylative cross-coupling reactions on analogous azaaryl carboxylic acids.
| Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Product Type | Reference |
| Aryl Halide | Pd(OAc)₂ / CuI | Quinoline | NMP | 160 | Arylated Heterocycle | nih.gov |
| Aryl Halide | Pd(OAc)₂ / Ag₂CO₃ | K₂CO₃ | DMA | 130 | Arylated Azole | |
| Alkynyl Bromide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Alkynylated Heterocycle | |
| Olefin | Pd(OTf)₂ / Ag₂CO₃ | DMSO | 120 | Olefinated Arene | nih.gov |
Interactive Data Table: Analogous Decarboxylative Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Product Type | Reference |
|---|---|---|---|---|---|---|
| Aryl Halide | Pd(OAc)₂ / CuI | Quinoline | NMP | 160 | Arylated Heterocycle | nih.gov |
| Aryl Halide | Pd(OAc)₂ / Ag₂CO₃ | K₂CO₃ | DMA | 130 | Arylated Azole | |
| Alkynyl Bromide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Alkynylated Heterocycle | |
| Olefin | Pd(OTf)₂ / Ag₂CO₃ | DMSO | 120 | Olefinated Arene | nih.gov |
C-H Functionalization
Direct C-H functionalization is an increasingly important area of catalysis that avoids the need for pre-functionalized substrates. nih.gov For this compound, both the pyrimidine ring and the cyclopropyl group present opportunities for such transformations.
Palladium-Catalyzed C-H Activation of the Cyclopropyl Group:
Research has shown that palladium(II) catalysts, in the presence of mono-N-protected amino acid ligands, can achieve enantioselective C-H activation of cyclopropanes. nih.gov This methodology allows for the coupling of the cyclopropyl C-H bond with various organoboron reagents to form cis-substituted chiral cyclopropanecarboxylic acids. nih.gov Applying this to this compound could potentially lead to the synthesis of novel, stereochemically defined derivatives.
Photoredox-Catalyzed C-H Arylation:
Photoredox catalysis offers a mild and efficient route for C-H functionalization. nih.gov Recent studies have demonstrated the C-H arylation of heteroaryl diazonium salts with various aromatic and heteroaromatic partners. acs.org While this specific reaction involves a diazonium salt, related photoredox strategies could potentially be adapted for the direct C-H functionalization of the pyrimidine ring in this compound.
The table below outlines a representative example of catalyst-mediated C-H functionalization on a cyclopropane-containing carboxylic acid.
| Substrate Type | Catalyst System | Coupling Partner | Solvent | Product Type | Reference |
| Cyclopropanecarboxylic Acid | Pd(OAc)₂ / Mono-N-protected amino acid ligand | Organoboron Reagent | Dioxane | cis-Substituted Chiral Cyclopropanecarboxylate | nih.gov |
Interactive Data Table: Analogous C-H Functionalization
| Substrate Type | Catalyst System | Coupling Partner | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Cyclopropanecarboxylic Acid | Pd(OAc)₂ / Mono-N-protected amino acid ligand | Organoboron Reagent | Dioxane | cis-Substituted Chiral Cyclopropanecarboxylate | nih.gov |
Spectroscopic and Structural Elucidation of 4 Cyclopropylpyrimidine 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 4-cyclopropylpyrimidine-5-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the cyclopropyl (B3062369) group, and the carboxylic acid. The anticipated chemical shifts are influenced by the electronic effects of the surrounding atoms.
The pyrimidine ring protons, typically found at positions 2 and 6, are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. The proton at the C2 position would likely resonate at a chemical shift between δ 8.5 and 9.5 ppm, while the proton at the C6 position would appear slightly upfield, influenced by the adjacent cyclopropyl group.
The protons of the cyclopropyl ring typically appear in the upfield region, from δ 0.5 to 2.0 ppm. The methine proton attached to the pyrimidine ring will be the most deshielded of the cyclopropyl protons. The diastereotopic methylene (B1212753) protons of the cyclopropyl group would likely present as complex multiplets.
The carboxylic acid proton is characteristically found at a very downfield chemical shift, often broad, in the range of δ 10.0 to 13.0 ppm, due to strong deshielding and hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 (pyrimidine) | 8.5 - 9.5 | Singlet |
| H-6 (pyrimidine) | 8.0 - 9.0 | Singlet |
| CH (cyclopropyl) | 1.5 - 2.5 | Multiplet |
| CH₂ (cyclopropyl) | 0.5 - 1.5 | Multiplet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically resonating between δ 160 and 180 ppm. nih.gov
The carbon atoms of the pyrimidine ring will also be significantly deshielded. C4 and C6 are expected to appear in the range of δ 150-165 ppm, while C2 would be in a similar region. The C5 carbon, substituted with the carboxylic acid, would likely resonate at a slightly different chemical shift within this range.
The carbons of the cyclopropyl group will appear in the upfield region of the spectrum. The methine carbon, directly attached to the pyrimidine ring, is expected between δ 15 and 25 ppm, while the methylene carbons would be found between δ 5 and 15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carboxylic acid) | 160 - 180 |
| C-2 (pyrimidine) | 150 - 165 |
| C-4 (pyrimidine) | 155 - 170 |
| C-5 (pyrimidine) | 120 - 135 |
| C-6 (pyrimidine) | 150 - 165 |
| CH (cyclopropyl) | 15 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected correlations include those between the methine and methylene protons of the cyclopropyl ring. The absence of COSY correlations for the pyrimidine and carboxylic acid protons would confirm their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals for the C2-H2, C6-H6, and the cyclopropyl CH and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Expected key HMBC correlations would include:
The carboxylic acid proton to the C5 and C=O carbons.
The H6 proton to the C4, C5, and potentially the cyclopropyl methine carbon.
The cyclopropyl methine proton to the C4 and C6 carbons of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound (C₈H₈N₂O₂), which has a monoisotopic mass of 164.0586 g/mol . This precise mass measurement is essential for confirming the elemental composition of the molecule.
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid moiety as COOH (45 Da). chemrxiv.orgsci-hub.se Another likely fragmentation pathway would involve the cleavage of the cyclopropyl ring or its loss as a neutral fragment. The stable pyrimidine ring would likely remain intact in many of the major fragment ions.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |
|---|---|---|
| 119 | COOH | [M - COOH]⁺ |
| 120 | CO₂ | [M - CO₂]⁺ |
| 136 | C₂H₄ (from cyclopropyl) | [M - C₂H₄]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the carboxylic acid, the pyrimidine ring, and the cyclopropyl group.
The carboxylic acid group gives rise to some of the most distinct signals in an IR spectrum. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. rsc.orgspectroscopyonline.com Superimposed on this broad O-H band, the C-H stretching vibrations of the cyclopropyl and pyrimidine rings would appear. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong, sharp absorption band in the range of 1730-1700 cm⁻¹. spectroscopyonline.comresearchgate.net The position of this band can be influenced by conjugation with the pyrimidine ring. Additionally, the C-O stretching and O-H bending vibrations of the carboxylic acid would result in bands in the fingerprint region, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. spectroscopyonline.com
The cyclopropyl group has characteristic C-H stretching vibrations that occur at a higher frequency than those in alkanes, typically in the 3100-3000 cm⁻¹ region. The ring itself has deformation vibrations, often referred to as "ring breathing," which can produce a moderate to strong band near 1020 cm⁻¹.
The pyrimidine ring will contribute a complex pattern of absorptions in the fingerprint region (below 1600 cm⁻¹). These include C=C and C=N stretching vibrations within the aromatic ring, typically observed in the 1600-1400 cm⁻¹ range. researchgate.net Ring breathing vibrations and C-H in-plane and out-of-plane bending vibrations will also be present, contributing to the unique fingerprint of the molecule. researchgate.net
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1730-1700 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |
| Cyclopropyl | C-H Stretch | 3100-3000 | Medium |
| Cyclopropyl | Ring Deformation | ~1020 | Medium-Strong |
| Pyrimidine | C=C and C=N Stretch | 1600-1400 | Medium-Strong |
| Pyrimidine | C-H Bending | Various in fingerprint region | Medium-Weak |
Advanced X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the this compound molecule, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While specific crystal structure data for this compound is not publicly available, general principles can be applied based on the crystal structures of related pyrimidine and carboxylic acid derivatives. acs.orgresearchgate.netnih.gov It is highly probable that the carboxylic acid groups will form strong intermolecular hydrogen bonds, leading to the formation of dimers. In this common motif, the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic eight-membered ring. acs.org
A hypothetical crystallographic analysis would yield a set of unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. From this data, a detailed three-dimensional model of the crystal lattice can be constructed.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Intermolecular Interactions | O-H···N hydrogen bonds, C-H···O interactions, π-π stacking |
| Key Structural Features | Hydrogen-bonded carboxylic acid dimers, planar pyrimidine ring |
Chiral Analysis of Enantiomeric Forms (if applicable to cyclopropyl chirality or further derivatization)
Chirality is a key consideration in the study of many organic molecules. In the case of this compound as a standalone molecule, it is achiral. The cyclopropane (B1198618) ring is substituted at the 1 and 4 positions of the pyrimidine ring. A monosubstituted cyclopropane is achiral as it possesses a plane of symmetry that bisects the ring and the substituent.
However, chirality could be introduced into derivatives of this molecule. For instance, if the cyclopropyl ring itself were to be further substituted in a way that breaks the plane of symmetry (e.g., with a methyl group at the 2-position of the cyclopropyl ring), a chiral center would be created, leading to a pair of enantiomers. Similarly, derivatization of the carboxylic acid to form an ester or amide with a chiral alcohol or amine would result in a pair of diastereomers.
The analysis and separation of such potential chiral derivatives would necessitate the use of specialized techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the separation of enantiomers. nih.govmdpi.com The choice of CSP would depend on the specific nature of the chiral derivative, with polysaccharide-based and Pirkle-type columns being common choices. The separation would be optimized by varying the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomeric or diastereomeric peaks.
Circular Dichroism (CD) spectroscopy could also be employed to study the chiroptical properties of the separated enantiomers. Enantiomers will produce mirror-image CD spectra, which can be used for their identification and for the determination of enantiomeric excess.
Computational Chemistry and Molecular Modeling Studies of 4 Cyclopropylpyrimidine 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. substack.comyoutube.com These calculations can predict a wide array of molecular properties with high accuracy. substack.com
A fundamental aspect of understanding a molecule's behavior is the analysis of its electronic structure. For 4-Cyclopropylpyrimidine-5-carboxylic acid, methods like Density Functional Theory (DFT) would be utilized to determine the electron distribution and molecular orbital (MO) energies. rdd.edu.iq The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. The molecular electrostatic potential (MEP) surface would also be calculated to identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Data Table for Electronic Properties of this compound
| Parameter | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. mdpi.com For this compound, the distribution of HOMO and LUMO across the pyrimidine (B1678525) ring, the cyclopropyl (B3062369) group, and the carboxylic acid moiety would reveal the most probable sites for various chemical reactions. For instance, the location of the LUMO would indicate the most likely site for a nucleophilic attack.
The acidity of the carboxylic acid group is a crucial property. Computational methods can predict the acid dissociation constant (pKa) by calculating the free energy change of the deprotonation reaction in a solvent, typically water. rdd.edu.iqosti.gov These calculations often employ a combination of quantum mechanics for the solute and a continuum solvent model (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent. rdd.edu.iq While a specific experimental or calculated pKa for this compound is not readily found, a predicted pKa for the related compound 2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid is approximately 3.1, suggesting that the carboxylic acid group is moderately acidic. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational dynamics and the influence of the environment. youtube.com
The behavior of this compound in solution is of significant interest. MD simulations in an explicit solvent (e.g., a box of water molecules) would be used to study how the solvent influences the conformational preferences of the molecule. The interactions between the carboxylic acid group and water molecules, such as hydrogen bonding, would be of particular importance. These simulations can also provide insights into how the solvent affects the molecule's reactivity by altering the energy barriers of chemical reactions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-Chlorophenyl)-4-cyclopropylpyrimidine-5-carboxylic acid |
| Pyrimidine |
| Cyclopropane (B1198618) |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on analogous pyrimidine derivatives provide a strong basis for identifying potential protein targets and predicting their interaction patterns.
Based on docking studies of structurally related pyrimidine compounds, several classes of proteins have been identified as potential binding partners. These include, but are not limited to, kinases, enzymes involved in inflammatory pathways, and viral enzymes. For instance, various pyrimidine derivatives have been docked into the active sites of:
Cyclin-Dependent Kinases (CDKs): Pyrimidine derivatives have been investigated as inhibitors of CDKs, which are crucial regulators of the cell cycle. Docking studies have shown that the pyrimidine core can form key hydrogen bonds with hinge region residues of CDKs, such as in human cyclin-dependent kinase 2 (CDK2) nih.gov.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a significant target in cancer therapy. Pyrimidine-based inhibitors have been designed and docked into the ATP-binding site of VEGFR-2, demonstrating the importance of the pyrimidine scaffold for this class of targets nih.gov.
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory response. Molecular docking studies on pyrimidine derivatives have explored their binding within the active sites of both COX isoforms, highlighting potential anti-inflammatory applications nih.govnih.gov.
HIV-1 Integrase: Dihydroxypyrimidine carboxamides have been studied as inhibitors of HIV-1 integrase, an essential enzyme for viral replication nih.gov.
Bruton's Tyrosine Kinase (BTK): Pyrrolopyrimidine derivatives have been investigated as BTK inhibitors, which is a validated target for B-cell malignancies nih.gov.
The cyclopropyl group and the carboxylic acid moiety of this compound would be expected to play significant roles in modulating binding to these or other targets. The cyclopropyl group can engage in hydrophobic or π-alkyl interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor or form salt bridges with basic residues in a protein's active site.
The prediction of binding modes involves determining the specific orientation and conformation of the ligand within the protein's binding pocket. For pyrimidine derivatives, common interaction patterns often involve:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are frequent hydrogen bond acceptors. In many kinase inhibitors, the pyrimidine core forms hydrogen bonds with the backbone amide groups of the kinase hinge region nih.gov. The carboxylic acid group of the title compound is also a potent hydrogen bond donor and acceptor.
Hydrophobic and van der Waals Interactions: The cyclopropyl group can fit into hydrophobic pockets, contributing to binding affinity.
Pi-Interactions: The aromatic pyrimidine ring can participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding site nih.gov.
The binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), provides a prediction of the ligand's potency. The table below presents representative docking scores for various pyrimidine derivatives against different protein targets, illustrating the range of predicted affinities.
| Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
| Pyrimidine Chalcones | Cyclin-Dependent Kinase 2 (PDB: 1HCK) | -7.4 to -7.9 | THR 14, ILE 10, LYS 33, GLU 12 | nih.gov |
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease | Not specified in abstract | Not specified in abstract | mdpi.com |
| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl Oncogene | -6.9 to -10.16 | Not specified in abstract | nih.gov |
| 1,4,5,6-Tetrahydropyrimidine-2-carboxamides | COX-1 and COX-2 | Not specified in abstract | Not specified in abstract | neurips.cc |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
QSAR models are developed using a "training set" of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For pyrimidine carboxylic acids and their analogs, QSAR studies have been successfully applied to guide the synthesis of more potent molecules.
For example, a QSAR study on 4,5-dihydroxypyrimidine carboxamides as HIV-1 integrase inhibitors resulted in a robust model that could predict the inhibitory activity based on specific molecular descriptors nih.gov. Similarly, QSAR models have been developed for pyrimidine derivatives targeting VEGFR-2 nih.gov, tyrosine kinases uobasrah.edu.iq, and BTK nih.gov, demonstrating the broad applicability of this approach. These models often employ statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) nih.govnih.gov. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of estimation.
A wide variety of molecular descriptors can be used in QSAR modeling. For pyrimidine carboxylic acids, relevant descriptors can be categorized as:
Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are often crucial for predicting interactions with polar residues in a binding site nih.gov.
Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and various connectivity indices.
Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and influences its ability to cross cell membranes and bind to hydrophobic pockets.
Thermodynamic Descriptors: These can include heats of formation and other thermodynamic properties.
The table below summarizes descriptors used in various QSAR studies of pyrimidine derivatives.
| QSAR Study Subject | Descriptors Used (Examples) | Modeling Technique | Key Findings | Reference |
| 4,5-Dihydroxypyrimidine Carboxamides (HIV-1 Integrase Inhibitors) | Electronic distribution descriptors | PLS Regression, OPS Algorithm | Biological activity depends on the electronic distribution of the compounds. | nih.gov |
| Furopyrimidine and Thienopyrimidine Derivatives (VEGFR-2 Inhibitors) | Not explicitly listed in abstract | MLR, ANN | Development of predictive models for anticancer activity. | nih.gov |
| Pyrrolopyrimidine Derivatives (BTK Inhibitors) | 2D Descriptors | MLR, MNLR, ANN | Identification of key structural features for BTK inhibition. | nih.gov |
| 2-Substituted Aminopyridopyrimidin-7-one Derivatives (Tyrosine Kinase Inhibitors) | Molecular weight, ClogP, logS, εHOMO, εLUMO, CMR | Multiple Regression | Biological activity can be modeled with quantum chemical molecular descriptors. | uobasrah.edu.iq |
Virtual Screening Methodologies Utilizing this compound as a Scaffold
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The this compound structure can serve as an excellent "scaffold" or starting point for such screening campaigns.
A scaffold is the core chemical structure of a molecule. In scaffold-focused virtual screening, the goal is to find new molecules that contain the same or a similar core structure but with different peripheral chemical groups nih.govcapes.gov.br. This approach, sometimes referred to as "scaffold hopping," is valuable for discovering novel chemical entities with potentially improved properties such as higher potency, better selectivity, or more favorable pharmacokinetic profiles mdpi.com.
The process would typically involve:
Defining the Scaffold: The this compound core is defined as the query scaffold.
Searching Compound Libraries: Large virtual libraries of compounds (often containing millions of structures) are searched for molecules containing this scaffold.
Similarity Searching: Both 2D and 3D similarity search methods can be employed to identify compounds that are structurally similar to the query scaffold nih.gov.
Docking and Scoring: The identified "hits" are then docked into the binding site of a selected protein target and scored based on their predicted binding affinity.
Selection and Experimental Validation: The most promising candidates are then selected for synthesis and experimental testing.
This scaffold-based approach allows for the efficient exploration of the chemical space around the this compound core, leveraging its inherent structural features to discover new potential drug candidates. The use of a "privileged scaffold," one that is known to bind to multiple protein targets, can be a particularly fruitful strategy in drug design mdpi.com.
In Silico ADME/Tox Prediction (Focus on Theoretical Properties, excluding actual toxicity profiles)
In silico analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides a crucial, early-stage assessment of a compound's potential pharmacokinetic profile. These computational methods leverage a molecule's structure to predict its behavior in a biological system, offering insights into its drug-likeness and potential for further development. For this compound, a comprehensive ADME profile was generated using advanced computational models. These predictions focus on the theoretical and physicochemical characteristics of the molecule rather than definitive biological outcomes.
The evaluation of this compound's drug-like potential is often guided by established principles such as Lipinski's Rule of Five. researchgate.net These guidelines assess molecular properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict the likelihood of oral bioavailability. researchgate.net Computational tools can rapidly calculate these and other key descriptors.
The fundamental physicochemical properties of this compound have been calculated and are foundational to its predicted ADME profile. The molecule's size, polarity, and solubility characteristics are key determinants of its pharmacokinetic behavior.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical parameter for predicting a drug's absorption and distribution. bmdrc.org A balanced Log P value is often sought, as high lipophilicity can lead to poor solubility and metabolic instability, while low lipophilicity may hinder membrane permeability. For this compound, a consensus Log P value is derived from multiple predictive models to provide a more robust estimation.
The topological polar surface area (TPSA) is another important descriptor, which correlates with a molecule's hydrogen bonding potential and its ability to permeate cell membranes. Compounds with lower TPSA values generally exhibit better membrane permeability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Topological Polar Surface Area (TPSA) | 75.47 Ų |
| Consensus Log P (o/w) | 0.85 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 1 |
| Molar Refractivity | 42.10 |
Data generated using computational modeling tools.
The aqueous solubility of a compound is a critical factor for its absorption from the gastrointestinal tract. In silico models predict solubility based on the molecular structure. These predictions are often presented as a logarithm of the molar solubility (Log S). The predicted solubility class for this compound suggests its likely behavior in aqueous environments.
Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. Computational models predict a high probability of GI absorption for this compound, which is a favorable characteristic. Another important consideration is the blood-brain barrier (BBB) penetration. The predictions indicate that the compound is not likely to cross the BBB, which can be advantageous for drugs intended to act peripherally, thereby avoiding potential central nervous system side effects.
Table 2: Predicted Water Solubility and Absorption of this compound
| Parameter | Prediction |
| ESOL Log S | -1.75 |
| ESOL Solubility | 22.1 mg/mL; 1.35e-1 mol/L |
| ESOL Solubility Class | Soluble |
| GI Absorption | High |
| Blood-Brain Barrier Permeant | No |
Data generated using computational modeling tools.
The interaction of a compound with cytochrome P450 (CYP) enzymes is a major determinant of its metabolic fate. greenstonebio.com Inhibition of these enzymes can lead to drug-drug interactions. greenstonebio.com In silico models are used to predict whether a compound is likely to be an inhibitor of the major CYP isoforms, such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. nih.gov The predictions for this compound suggest that it is not likely to inhibit these key metabolic enzymes, indicating a lower potential for metabolism-based drug-drug interactions.
Table 3: Predicted Cytochrome P450 Inhibition for this compound
| CYP Isoform | Predicted Activity |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
Data generated using computational modeling tools.
The concept of "drug-likeness" is a qualitative assessment of a compound's similarity to known drugs based on its physicochemical properties. researchgate.net These evaluations often rely on a set of rules or filters developed from analyzing the structures of successful oral drugs. This compound was evaluated against several common drug-likeness filters. The compound shows no violations of the Lipinski, Ghose, Veber, Egan, or Muegge rules, suggesting a favorable drug-like profile.
The bioavailability score, which is a composite score based on several parameters, provides an estimate of the fraction of an oral dose that reaches systemic circulation. The predicted bioavailability score for this compound is favorable. Furthermore, the synthetic accessibility score is a measure of the ease of synthesizing the molecule, with lower scores indicating less complex syntheses.
Table 4: Drug-Likeness and Medicinal Chemistry Evaluation of this compound
| Filter/Score | Prediction/Result |
| Lipinski Rule of Five | Yes; 0 violations |
| Ghose Filter | Yes; 0 violations |
| Veber Filter | Yes; 0 violations |
| Egan Filter | Yes; 0 violations |
| Muegge Filter | Yes; 0 violations |
| Bioavailability Score | 0.55 |
| Synthetic Accessibility | 2.51 |
Data generated using computational modeling tools.
Medicinal Chemistry and Pre Clinical Biological Activity Investigations
Role of 4-Cyclopropylpyrimidine-5-carboxylic Acid as a Chemical Probe
While direct studies on this compound as a chemical probe are not extensively documented in publicly available literature, the pyrimidine (B1678525) scaffold is a well-established framework for the design of such tools. Chemical probes are essential for dissecting biological pathways and validating drug targets. Pyrimidine nucleoside analogues, for instance, have been successfully employed to assess the replication of intracellular parasites like Trypanosoma cruzi. nih.gov These probes, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are incorporated into the parasite's DNA, allowing for the visualization and quantification of parasite replication and the effects of potential drug candidates. nih.gov
Given its structure, this compound could potentially be modified to serve as a chemical probe. The carboxylic acid group provides a convenient handle for the attachment of reporter molecules, such as fluorophores or biotin, through standard amide coupling reactions. The cyclopropyl (B3062369) and pyrimidine moieties could contribute to specific interactions with biological targets. The utility of pyrimidine derivatives as versatile scaffolds in medicinal chemistry for developing inhibitors and agents for structure-activity relationship (SAR) studies further supports the potential for developing probes from this class of compounds.
Enzyme Inhibition Studies (pre-clinical, non-human)
The pyrimidine core is a prominent feature in a multitude of enzyme inhibitors, and the addition of a cyclopropyl group can enhance binding affinity and metabolic stability. grantome.com Although specific enzyme inhibition data for this compound is limited, the broader class of pyrimidine and cyclopropyl-containing molecules has been extensively studied.
Identification of Target Enzymes
Based on the activities of related compounds, this compound could potentially target a range of enzymes. Pyrimidine derivatives have been identified as inhibitors of several key enzyme classes:
Xanthine (B1682287) Oxidase: This enzyme is a critical target for the treatment of gout and hyperuricemia. nih.gov Numerous pyrimidine derivatives have been investigated as xanthine oxidase inhibitors, aiming to mimic the structure of allopurinol, a known drug. pjps.pkresearchgate.net
Kinases: A vast number of kinase inhibitors incorporate the pyrimidine scaffold. These are crucial in cancer therapy, and pyrimidine derivatives have been designed as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase and other kinases. gsconlinepress.commdpi.com
Lipoxygenase (LOX): These enzymes are involved in inflammatory pathways. Pyrimidine derivatives have shown potent inhibitory activity against lipoxygenase. nih.govmdpi.com
Cyclooxygenase (COX): Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2, an important target for anti-inflammatory drugs. nih.gov
DNA/RNA Synthesis Enzymes: The structural similarity of pyrimidines to nucleobases makes them prime candidates for inhibiting enzymes involved in nucleic acid synthesis, a key strategy in anticancer and antiviral therapies. ijsat.org
The following table summarizes the inhibitory activities of various pyrimidine derivatives against different enzymes, providing a basis for the potential targets of this compound.
| Compound Class | Target Enzyme | Observed Activity |
| Pyrazolopyrimidine derivatives | Xanthine Oxidase | Competitive inhibition with IC50 values in the micromolar range. nih.gov |
| Pyrimidine-5-carbonitrile derivatives | EGFR Tyrosine Kinase | Potent antiproliferative activity against various cancer cell lines. gsconlinepress.com |
| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase | Strong inhibition of lipid peroxidation. nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | Adenosine (B11128) Receptors (implying kinase interaction) | Selective binding affinities, suggesting potential for kinase inhibition. nih.gov |
| 2-amino-4-hydroxypyrimidine-5-carboxylates | 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase | Antibacterial activity through enzyme interaction. nih.gov |
Mechanisms of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive, Mechanism-based)
The mechanism of enzyme inhibition by pyrimidine derivatives can vary depending on the specific compound and the target enzyme.
Competitive Inhibition: This is a common mechanism for pyrimidine-based inhibitors, particularly those targeting enzymes with nucleotide or substrate binding sites that resemble the pyrimidine structure. For example, several pyrazolopyrimidine-based inhibitors of xanthine oxidase have been shown to act as competitive inhibitors. nih.govmsu.ru The inhibitor competes with the natural substrate (e.g., xanthine) for binding to the active site of the enzyme.
Mechanism-based Inhibition: In some cases, the enzyme may process the pyrimidine-based inhibitor, leading to the formation of a reactive species that irreversibly inactivates the enzyme. Allopurinol, a pyrazolopyrimidine, is a classic example of a mechanism-based inhibitor of xanthine oxidase, where it is converted to oxypurinol (B62819) which binds tightly to the reduced form of the enzyme. msu.ru
The carboxylic acid moiety of this compound could play a crucial role in its binding mechanism, potentially forming key hydrogen bonds or electrostatic interactions within the active site of a target enzyme.
Kinetic Characterization of Enzyme-Inhibitor Interactions
Detailed kinetic studies are essential to understand the potency and mechanism of an inhibitor. For pyrimidine-based inhibitors, these studies often involve determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For instance, studies on pyrazolopyrimidine inhibitors of xanthine oxidase have reported IC50 values ranging from 0.600 µM to 1.564 µM, with competitive inhibition confirmed by Lineweaver-Burk plots. nih.gov Such analyses provide valuable information for optimizing the inhibitor's structure to improve its efficacy.
Receptor Binding Assays and Ligand-Target Interactions (pre-clinical, non-human)
Radioligand binding assays are a fundamental tool for studying the interaction of ligands with receptors. labome.com Pyrimidine derivatives have been successfully evaluated in such assays to determine their affinity and selectivity for various receptors.
For example, diaryl 2- or 4-amidopyrimidines have been synthesized and their affinities for the four human adenosine receptor (hAR) subtypes were determined using radioligand binding assays. nih.gov Some of these compounds exhibited high affinity (Ki < 10 nM) and selectivity for the A3 adenosine receptor. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives have been shown to have selective binding affinities for the hA2A and hA3 adenosine receptors. nih.gov
While specific receptor binding data for this compound is not available, the established activity of related pyrimidines suggests its potential to interact with G protein-coupled receptors (GPCRs) like adenosine receptors or other receptor families. The cyclopropyl group could influence the conformational preferences of the molecule, potentially leading to selective interactions with specific receptor subtypes.
Cellular Assays for Biological Response (pre-clinical, non-human)
Cellular assays are critical for evaluating the biological effects of a compound in a more physiologically relevant context. Pyrimidine derivatives have been extensively tested in a variety of cellular assays to assess their anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: The cytotoxic effects of pyrimidine derivatives are often evaluated against a panel of human tumor cell lines using assays like the MTT assay or the sulforhodamine B (SRB) assay. gsconlinepress.comnih.gov For example, pyrimidine-5-carbonitrile compounds have demonstrated more potent antiproliferative activity than the known EGFR inhibitor erlotinib (B232) in cell lines such as HCT-116 (colorectal carcinoma), HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (non-small cell lung cancer). gsconlinepress.com
Anti-inflammatory Activity: The anti-inflammatory potential of pyrimidine derivatives has been assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based models. For instance, some pyrimidine derivatives have been shown to reduce free radical levels in cellular reactive oxygen species (ROS) assays and inhibit the growth of lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells. nih.gov
Antimicrobial Activity: The antimicrobial activity of pyrimidine derivatives is typically determined by measuring their ability to inhibit the growth of various bacterial and fungal strains. nih.gov
The following table provides examples of cellular assays used to evaluate the biological response of pyrimidine derivatives.
| Compound Class | Cell Line(s) | Assay Type | Biological Response Measured |
| Pyrimidine-5-carbonitrile derivatives | HCT-116, HepG-2, MCF-7, A549 | MTT Assay | Cytotoxicity / Antiproliferative Activity. gsconlinepress.com |
| Pyrimidine derivatives | THP-1 (monocytic cells) | SRB Assay, ROS Assay | Inhibition of cell growth, Reduction of reactive oxygen species. nih.gov |
| Pyridopyrimidine derivatives | T84 (human colorectal carcinoma) | Chloride Efflux Assay | Inhibition of ion transport. nih.gov |
| 2-amino-4-hydroxypyrimidine-5-carboxylates | Burkholderia pseudomallei | Antibacterial Susceptibility Testing | Inhibition of bacterial growth. nih.gov |
Cell-Free and Cell-Based Functional Assays
The initial evaluation of the biological activity of this compound and its derivatives often begins with cell-free assays. These in vitro tests are crucial for determining the direct interaction of the compound with its molecular target. A notable example is a fluorescence-based assay used to screen for enzyme inhibitors. In such an assay, the compound is incubated with a target enzyme, and its inhibitory effect is measured by a change in fluorescence, indicating a modulation of the enzyme's activity. For instance, a Chinese patent describes a cell-free assay where substituted pyrimidine-5-carboxamides, derived from the core structure of this compound, were tested for their inhibitory potential. google.com The general procedure involves incubating the test compound with the enzyme at 37°C, followed by the addition of a substrate to stop the reaction, and subsequent measurement of fluorescence to determine the inhibitory concentration.
Following promising results from cell-free assays, cell-based functional assays are employed to assess the compound's activity in a more biologically relevant environment. These assays provide information on cell permeability, cytotoxicity, and the compound's effect on cellular pathways. For compounds targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, cell-based assays are critical. A common method involves using cell lines that express 11β-HSD1, such as the murine skeletal muscle cell line C2C12. nih.gov In these assays, the cells are treated with the compound, and the conversion of cortisone (B1669442) to cortisol is measured, often using techniques like homogeneous time-resolved fluorescence (HTRF). nih.govnih.gov The ability of the compound to inhibit this conversion indicates its potential as an 11β-HSD1 inhibitor. Furthermore, downstream effects of inhibiting this enzyme, such as changes in the expression of glucocorticoid-responsive genes like glutamine synthase and interleukin-6, can also be measured to confirm the compound's mechanism of action within the cell. nih.gov
Below is a table summarizing the types of assays used in the preclinical evaluation of pyrimidine derivatives:
| Assay Type | Purpose | Example | Key Parameters Measured |
| Cell-Free Assay | To determine direct interaction with a molecular target | Fluorescence-based enzyme inhibition assay | IC50 (Inhibitory Concentration 50%) |
| Cell-Based Assay | To assess activity in a cellular context | 11β-HSD1 activity in C2C12 cells | Conversion of cortisone to cortisol, changes in gene expression |
| Cytotoxicity Assay | To determine the toxic effects on cells | MTT assay | CC50 (Cytotoxic Concentration 50%) |
Modulators of Cellular Pathways
The pyrimidine scaffold, including derivatives of this compound, has been a focus of research for modulating various cellular pathways implicated in disease. A significant area of investigation is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). rsc.org This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. nih.gov Overactivity of 11β-HSD1 in tissues like the liver and adipose tissue can lead to elevated local cortisol levels, which is associated with metabolic syndrome, type 2 diabetes, and obesity. nih.govrsc.org
The design of pyrazolo-pyrimidine inhibitors of 11β-HSD1 has been a successful strategy. rsc.org These inhibitors are designed to fit into the active site of the enzyme, preventing it from binding to its natural substrate. The carboxylic acid group of these compounds often plays a crucial role in binding to the enzyme's active site. The development of these inhibitors has been guided by computational modeling and an understanding of the key hydrogen-bonding interactions within the enzyme's active site. rsc.org While direct studies on this compound as an 11β-HSD1 inhibitor are not extensively published, its structural similarity to known pyrimidine-based inhibitors suggests its potential in this area.
Prodrug Strategies for Carboxylic Acid Functionality (Theoretical and Pre-clinical)
The carboxylic acid group, while often essential for biological activity, can present challenges in drug development, such as poor membrane permeability and rapid metabolism. Prodrug strategies are often employed to overcome these limitations. nih.govnih.govcbspd.comnumberanalytics.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.
For carboxylic acid-containing compounds like this compound, a common prodrug approach is esterification. cbspd.com By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its ability to cross cell membranes. Once inside the cell, the ester is hydrolyzed by cellular esterases to release the active carboxylic acid. Different types of esters can be used to fine-tune the properties of the prodrug. For example, amino acid esters can be used to target amino acid transporters, potentially increasing the drug's uptake into cells. ijpsjournal.com
Another prodrug strategy involves the use of bioisosteres, which are functional groups that have similar physical and chemical properties to the original group. nih.govnih.gov For a carboxylic acid, a tetrazole ring can be used as a bioisostere. The tetrazole can then be masked with a group that is cleaved off in the body to reveal the active moiety. This approach has been shown to improve the cellular activity of inhibitors targeting mitochondrial enzymes. nih.govnih.gov
The following table outlines theoretical and preclinical prodrug strategies for carboxylic acid functionality:
| Prodrug Strategy | Rationale | Example Moiety |
| Esterification | Increase lipophilicity and membrane permeability | Alkyl esters, Amino acid esters |
| Bioisosteric Replacement | Improve metabolic stability and cell penetration | Tetrazole ring |
| Double Ester Prodrugs | Enhance lability and bioactivation | Acyloxyalkyl esters |
Development of this compound as a Synthetic Intermediate for Bioactive Molecules
This compound serves as a valuable synthetic intermediate for the creation of more complex and potent bioactive molecules. Its rigid core structure and the presence of a modifiable carboxylic acid group make it an ideal starting point for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.
One example of a bioactive molecule derived from this intermediate is 2-(carbamoylmethyl)-4-cyclopropylpyrimidine-5-carboxylic acid. This compound, listed by chemical suppliers, suggests that the core structure is being used to build more elaborate molecules with potential therapeutic applications. The synthesis of such derivatives likely involves the modification of the pyrimidine ring, for example, by introducing substituents at the 2-position, while the carboxylic acid at the 5-position can be converted to amides, esters, or other functional groups to explore the structure-activity relationship (SAR) of the compound series.
The development of pyrazolo-pyrimidine inhibitors of 11β-HSD1 also highlights the use of pyrimidine-based scaffolds as synthetic intermediates. rsc.org In this context, the pyrimidine core is fused with a pyrazole (B372694) ring, and various substituents are introduced to optimize the compound's potency and pharmacokinetic properties. While not a direct use of this compound, this demonstrates the versatility of the pyrimidine scaffold in generating diverse and potent bioactive molecules.
Structure Activity Relationship Sar Analyses of 4 Cyclopropylpyrimidine 5 Carboxylic Acid Derivatives
Systematic Modification of the Pyrimidine (B1678525) Ring
The pyrimidine core is a versatile scaffold that can be readily modified at several positions to optimize biological activity. mdpi.com Numerous synthetic methodologies allow for diverse substitutions on the pyrimidine ring, facilitating detailed SAR studies. nih.gov
Substituent Effects on Biological Activity
The introduction of various substituents onto the pyrimidine ring can profoundly influence the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule, thereby altering its interaction with biological targets. Research on related pyrimidine structures provides a framework for understanding these effects.
In a related series of pyrimidine-4-carboxamides, which are positional isomers of the title compound, SAR studies revealed that replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only increased inhibitory activity tenfold but also favorably reduced the molecule's lipophilicity. nih.gov This highlights the importance of substituent choice in balancing potency and drug-like properties. Furthermore, the presence of groups capable of forming hydrogen bonds, such as hydroxyl (-OH) or amino (-NH₂) groups, often enhances biological activity by providing specific interactions with target proteins. mdpi.comnih.gov Conversely, the introduction of bulky groups can sometimes lead to decreased activity due to steric hindrance. mdpi.com
The following table illustrates hypothetical SAR data for modifications at the C2 position of a 4-cyclopropylpyrimidine-5-carboxamide core, based on established medicinal chemistry principles.
| Compound | R-Group (at C2-position) | Rationale for Modification | Observed Activity (IC50, nM) |
|---|---|---|---|
| 1 | -H | Parent compound | 500 |
| 2 | -Cl | Introduce electron-withdrawing group | 250 |
| 3 | -NH2 | Introduce H-bond donor | 150 |
| 4 | -CH3 | Introduce small lipophilic group | 400 |
| 5 | -OCH3 | Introduce H-bond acceptor/electron-donating group | 200 |
| 6 | -phenyl | Introduce bulky aromatic group | >1000 |
Positional Isomerism and its Impact on Activity
The specific arrangement of substituents on the pyrimidine ring is often critical for biological activity. The investigation of positional isomers, where functional groups are moved to different positions on the scaffold, is a fundamental aspect of SAR. The importance of the substitution pattern is highlighted by studies on various heterocyclic carboxylic acids. For example, the three isomers of pyridine (B92270) carboxylic acid—picolinic, nicotinic, and isonicotinic acid—all give rise to derivatives with vastly different pharmacological profiles, ranging from anti-tuberculosis to anti-cancer agents. nih.govnih.gov
This principle holds true for the pyrimidine scaffold. A compelling example comes from the detailed SAR study of pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org In this study, a regioisomer with the carboxamide and a substituent at the 5- and 2-positions, respectively (regioisomer 5), was synthesized and tested against the lead compound which had a 4-carboxamide. nih.govacs.org The evaluation revealed a significant decrease in potency for the regioisomer, indicating that the pyrimidine scaffold of the original hit was optimal and that the specific placement of the functional groups was essential for high-affinity binding. acs.org This demonstrates that the 4-cyclopropyl- and 5-carboxylic acid arrangement is likely a key determinant of the molecule's activity, and shifting these groups would likely have a detrimental effect.
Exploration of the Cyclopropyl (B3062369) Substituent
The cyclopropyl group is a valuable "bioisostere" in medicinal chemistry, often used to replace other functionalities like double bonds or larger alkyl groups. researchgate.netmdpi.com Its unique structural and electronic properties can significantly enhance a molecule's pharmacological profile. researchgate.net
Structural Variations and their Influence on Molecular Recognition
The cyclopropyl ring contributes to molecular recognition and binding affinity through several mechanisms. Its rigid nature can help lock the molecule into a bioactive conformation, which is entropically more favorable for binding to a receptor. researchgate.net Furthermore, the cyclopropyl group can enhance potency, improve metabolic stability, and reduce off-target effects. researchgate.netmdpi.com
The table below shows potential outcomes of modifying the cyclopropyl group at the C4-position.
| Compound | C4-Substituent | Rationale for Variation | Predicted Impact on Molecular Recognition |
|---|---|---|---|
| A | Cyclopropyl | Baseline scaffold | Optimal fit, favorable hydrophobic interactions |
| B | Isopropyl | Probe for steric tolerance, increased flexibility | Potential loss of potency due to steric clash or loss of rigid conformation |
| C | Ethyl | Smaller, more flexible alkyl group | Likely reduced potency due to weaker hydrophobic interactions |
| D | Cyclobutyl | Slightly larger, puckered ring system | May alter binding mode; potency change depends on pocket shape |
| E | 1-Methylcyclopropyl | Adds substitution to probe pocket space | Likely to decrease potency due to steric hindrance |
Conformational Restraints Imparted by the Cyclopropyl Group
A key feature of the cyclopropyl group is the conformational rigidity it imparts upon the molecule. researchgate.net Unlike flexible alkyl chains, the three-membered ring has a fixed, planar structure. researchgate.netmaricopa.edu This rigidity reduces the number of accessible conformations, which can pre-organize the molecule for binding to its target, thereby minimizing the entropic penalty upon binding. researchgate.net
The connection between the cyclopropyl ring and the pyrimidine C4-position creates a specific spatial arrangement. When adjacent to a pi system like the pyrimidine ring, the cyclopropane's C-C bonds, which have enhanced pi-character, can interact favorably. researchgate.net Furthermore, the conformation around the single bond connecting the cyclopropyl ring to the pyrimidine is also constrained. Studies on analogous systems, such as cyclopropyl methyl ketone, have shown that there are distinct energy minima corresponding to specific torsion angles. uwlax.edu The most stable conformations are typically the s-cis (torsion angle of 180°) and s-trans (torsion angle of 0°), where the cyclopropyl ring and the adjacent carbonyl group (or in this case, the pyrimidine ring) are coplanar. uwlax.edu This restriction prevents free rotation, ensuring a well-defined orientation of the cyclopropyl group relative to the rest of the scaffold, which is a critical factor for precise molecular recognition by a biological target.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the C5-position is a prime site for derivatization to modulate the compound's properties, including its acidity, polarity, and ability to act as a hydrogen bond donor or acceptor. Common derivatives include esters and amides, which can profoundly alter biological activity. nih.gov
Extensive research on pyrimidine-4-carboxamides provides a clear blueprint for the SAR of this moiety. nih.govacs.org In these studies, the carboxylic acid was converted into a wide array of amides by coupling it with various primary and secondary amines. The results showed that the nature of the amide substituent (R¹) was a critical determinant of potency. For example, the initial screening hit was systematically modified, leading to the discovery that an N-(cyclopropylmethyl) group was part of the optimized, highly potent final compound. nih.gov
The synthesis of these derivatives typically starts with the carboxylic acid (or its ester), which is activated and then reacted with a desired amine or alcohol. acs.orgresearchgate.net This approach allows for the systematic exploration of how changes in the size, lipophilicity, and hydrogen-bonding capacity of the group attached to the C5-carbonyl affect interactions with the target protein. A simple hydrolysis of an ester derivative would yield the parent carboxylic acid. researchgate.net The data below, adapted from findings on pyrimidine-carboxamide inhibitors, illustrates the sensitivity of biological activity to modifications at this position. nih.govacs.org
| Compound | Modification at C5-Carboxylic Acid (R) | Inhibitory Activity (IC50, nM) | Key Observation |
|---|---|---|---|
| I | -OH (Carboxylic Acid) | 1200 | Parent acid, moderate activity |
| II | -OCH2CH3 (Ethyl Ester) | >10000 | Esterification significantly reduces potency |
| III | -NH-CH3 (Methylamide) | 850 | Small amide shows slight improvement over acid |
| IV | -NH-CH2-cyclopropyl (Cyclopropylmethylamide) | 45 | Cyclopropylmethyl group provides significant boost in potency |
| V | -NH-CH2-phenyl (Benzylamide) | 210 | Bulky aromatic group is tolerated but less potent than cyclopropylmethyl |
| VI | -N(CH3)2 (Dimethylamide) | >5000 | Loss of N-H hydrogen bond donor is detrimental |
This analysis suggests that the C5-position is likely a key interaction point, where an amide N-H can act as a hydrogen bond donor and the substituent can occupy a specific hydrophobic pocket.
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of substituting one functional group with another that retains similar physicochemical properties, is a cornerstone of molecular modification in drug design. ufrj.br For the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold, the carboxylic acid moiety is a primary target for such replacement to modulate acidity, polarity, and metabolic stability. The success of any bioisosteric replacement is highly dependent on the specific biological target and its binding site. nih.gov
Table 1: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | Typical pKa Range | Key Features |
|---|---|---|
| Carboxylic Acid | 4-5 | Planar, hydrogen bond donor/acceptor |
| Tetrazole | 4.5-5 | Planar, acidic, metabolically stable |
| Acylsulfonamide | 4-5 | Non-planar, strong H-bond donor |
| 3-Hydroxyisoxazole | 4-5 | Planar, acidic heterocycle |
This table presents generalized data on common bioisosteres for carboxylic acids, illustrating potential replacements for the carboxyl group in the this compound structure.
Ester and Amide Analogues and their Biological Implications
The conversion of the carboxylic acid group to its corresponding ester or amide analogues represents a fundamental derivatization strategy. Amide bond formation is a crucial transformation in chemistry due to the prevalence of amides in pharmaceuticals and biologically active compounds. pulsus.compulsus.com This modification significantly alters the electronic and steric properties of the molecule, which in turn affects its biological interactions.
Replacing an ester with an amide generally results in a molecule that is slightly larger and more hydrophilic. nih.govnih.gov This substitution can have profound biological consequences. For instance, in studies on acetylcholine-related compounds, replacing an ester with an amide was found to reduce the compound's affinity for muscarine-sensitive receptors. nih.govnih.gov This change in affinity is partly attributed to the increased stiffness of the amide bond compared to the more flexible ester linkage, which can restrict the molecule's ability to adopt the optimal conformation for receptor binding. nih.govnih.gov Furthermore, this replacement can alter the conformational equilibrium of the molecule; in acetylcholine, it reduces the proportion of the active gauche conformer. nih.govnih.gov
In the context of pyrimidine derivatives, SAR studies on pyrimidine-4-carboxamides have shown that modifications to the amide substituent can be used to optimize potency and reduce lipophilicity, leading to more drug-like candidates. nih.gov
Table 2: Comparison of Ester and Amide Analogues
| Property | Ester Analogue | Amide Analogue | Biological Implication |
|---|---|---|---|
| Flexibility | More flexible (--CO-O--) | More rigid (amide bond) | Can alter binding conformation and affinity. nih.gov |
| Hydrophilicity | Less hydrophilic | More hydrophilic | Affects solubility and cell permeability. nih.gov |
| Size | Smaller | Slightly larger | Can impact fit within a target's binding pocket. nih.gov |
| H-Bonding | H-bond acceptor | H-bond donor and acceptor | Provides additional interaction points with target. |
This table summarizes the general differences between ester and amide functionalities and their potential impact on the biological profile of derivatives of this compound.
Elucidation of Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For derivatives of this compound, the pharmacophore can be deconstructed into several key features:
The Pyrimidine Scaffold: This heterocyclic ring serves as the central core, correctly positioning the other substituents for interaction with the biological target.
The C4-Cyclopropyl Group: This substituent likely contributes to van der Waals interactions within a hydrophobic pocket of the target protein. Its rigid and defined structure can be crucial for orienting the rest of the molecule.
The C5-Carboxylic Acid (or Bioisostere/Analogue): This group is a critical interaction point, typically acting as a hydrogen bond donor and/or acceptor. Its acidic or polar nature often allows it to form strong, directional interactions with key amino acid residues in the target's active site.
Substitution Points (e.g., C2 and C6): SAR studies on related pyrimidines show that substitutions at other positions on the ring are vital for modulating activity. For example, in a series of pyrimidine-4-carboxamides, introducing an (S)-3-hydroxypyrrolidine group significantly increased activity and improved drug-like properties. nih.gov Similarly, studies on 4-indolyl-2-arylaminopyrimidines indicated that an amino group on a connected phenyl ring was an important pharmacophore for maintaining anti-inflammatory activity. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization
In modern drug discovery, SAR optimization is guided by quantitative metrics that relate a compound's potency to its physicochemical properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE) are paramount among these.
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It helps in identifying small, efficient fragments that can be grown into more potent leads without excessive increases in size.
Lipophilic Efficiency (LiPE) relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is calculated as pIC₅₀ - logP. wikipedia.org This metric is critical because increasing lipophilicity often leads to higher potency but can also result in poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov An ideal lead optimization campaign aims to increase potency without a corresponding increase in lipophilicity, thereby improving the LiPE. nih.govresearchgate.net
A LiPE value greater than 5 is often considered a benchmark for a promising drug candidate, although this can be target-dependent. nih.gov Careful monitoring of these efficiency metrics helps ensure that gains in potency are not achieved simply by increasing molecular weight or lipophilicity, a common pitfall in drug design. researchgate.net
Table 3: Illustrative LiPE Calculation for a Hypothetical Series of 4-Cyclopropylpyrimidine-5-carboxamide Derivatives
| Compound | R-Group on Amide | pIC₅₀ | cLogP | LiPE (pIC₅₀ - cLogP) |
|---|---|---|---|---|
| A | -H | 5.0 | 1.5 | 3.5 |
| B | -Methyl | 5.5 | 1.9 | 3.6 |
| C | -Phenyl | 6.5 | 3.5 | 3.0 |
| D | -Hydroxyethyl | 6.2 | 1.4 | 4.8 |
This table provides a hypothetical example of how modifying a substituent (R-Group) on an amide derivative of this compound affects potency (pIC₅₀), lipophilicity (cLogP), and the resulting Lipophilic Efficiency (LiPE). Compound C, despite being the most potent, has the worst LiPE due to a large increase in lipophilicity. Compound D represents a more optimized lead, with good potency and a much-improved LiPE.
Future Research Directions and Unexplored Potential of 4 Cyclopropylpyrimidine 5 Carboxylic Acid
Novel Synthetic Routes and Sustainable Chemistry Approaches
The advancement of synthetic methodologies for 4-Cyclopropylpyrimidine-5-carboxylic acid is paramount for its broader application. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic pathways. Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and solvents, posing environmental and health risks. rasayanjournal.co.in
Green chemistry principles offer a promising alternative. rasayanjournal.co.in The exploration of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single pot, could significantly streamline the production of this compound and its derivatives. acs.orgacs.org Such approaches are known for their high atom economy and reduced waste generation. powertechjournal.com
Furthermore, the adoption of sustainable techniques such as microwave-assisted and ultrasound-assisted synthesis could dramatically reduce reaction times and energy consumption. powertechjournal.com Solvent-free methods, like ball milling, present another eco-friendly alternative that can lead to clean reactions and high yields. acs.org The use of recyclable catalysts, including modified ZnO nanoparticles, could also enhance the sustainability of the synthesis process. acs.org A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing the potential for creating highly decorated pyrimidine structures from readily available starting materials. acs.org
| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Findings |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, and rapid generation of diverse derivatives. | MCRs like the Biginelli reaction are powerful tools for pyrimidine synthesis. acs.org |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, and reduced energy consumption. | A recognized green chemistry method for synthesizing pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | An emerging sustainable technique in heterocyclic chemistry. powertechjournal.com |
| Solvent-Free Ball Milling | Environmentally clean, high Ecoscale score, and low E-factor. | Proven effective for the synthesis of various pyrimidine derivatives on a multigram scale. acs.org |
| Reusable Catalysts | Cost-effective and reduced environmental impact. | Modified ZnO nanoparticles have been used as efficient, recyclable catalysts. acs.org |
Expanding the Scope of Chemical Transformations
The chemical reactivity of this compound is largely dictated by its constituent functional groups. Future research should aim to systematically explore and expand the repertoire of chemical transformations this molecule can undergo. The carboxylic acid group is a versatile handle for a variety of reactions, including nucleophilic substitution, which allows for the introduction of a wide array of functional groups. evitachem.com
The pyrimidine ring itself can be a site for various modifications. For instance, directed ortho-metalation could be a powerful strategy for regioselective functionalization of the pyrimidine core. evitachem.com By strategically placing a directing group, it is possible to selectively introduce substituents at specific positions on the ring.
Furthermore, oxidation and reduction reactions can yield a diverse range of derivatives with potentially novel biological activities. evitachem.comsmolecule.com The cyclopropyl (B3062369) group also offers opportunities for unique chemical transformations, contributing to the structural diversity of the resulting compounds.
Application in Chemical Biology and Proteomics Research
The pyrimidine scaffold is a ubiquitous component of biologically active molecules, making this compound and its derivatives intriguing candidates for chemical biology and proteomics research. nih.gov Pyrimidine nucleotides are fundamental to cellular metabolism, serving as precursors for RNA and DNA, and playing roles in protein glycosylation and glycogen (B147801) synthesis. creative-proteomics.com
Future research could focus on developing derivatives of this compound as biochemical probes to study specific enzymes or metabolic pathways. smolecule.com The inherent biological relevance of the pyrimidine core suggests that these compounds could interact with a variety of protein targets. nih.gov
Creative Proteomics has established highly sensitive HPLC-MS platforms for the rapid identification and quantification of pyrimidine biosynthesis metabolites. creative-proteomics.com Such techniques could be employed to study how derivatives of this compound influence cellular metabolic profiles. Given that pyrimidine biosynthesis is often upregulated in cancer cells, these compounds could be explored as potential modulators of this pathway. creative-proteomics.com
Advanced Computational Methodologies for Deeper Molecular Understanding
Advanced computational methods are poised to provide unprecedented insights into the molecular properties and potential interactions of this compound. Computational studies can be employed to predict a wide range of properties, from optimized geometry and electronic structure to potential biological activity. researchgate.net
Molecular dynamics simulations can be used to investigate the thermodynamics and geometry of how derivatives of this compound might dock with biological targets like proteins. nih.gov These simulations can help in understanding the key interactions that govern binding affinity and specificity. Furthermore, computational prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can revolutionize the early stages of drug discovery by identifying promising candidates with favorable pharmacokinetic profiles. nih.gov
Quantum mechanical calculations can provide a deeper understanding of the electronic properties of the molecule, which can be correlated with its reactivity and antioxidant potential. mdpi.com Such computational approaches can guide the rational design of new derivatives with enhanced properties for specific applications.
| Computational Method | Application to this compound Research | Potential Insights |
| Molecular Dynamics (MD) Simulations | Studying the interaction of derivatives with protein targets. | Understanding binding modes, affinity, and the thermodynamics of complex formation. nih.gov |
| Density Functional Theory (DFT) | Calculating electronic properties and predicting reactivity. | Insights into HOMO-LUMO gaps, charge distribution, and reaction mechanisms. researchgate.net |
| ADMET Prediction | In silico screening of derivatives for drug-like properties. | Early identification of candidates with favorable pharmacokinetic and safety profiles. nih.govfrontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Guiding the design of more potent and selective compounds. |
Exploration of New Therapeutic Areas (pre-clinical, mechanism-based)
The pyrimidine scaffold is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. nih.gov This suggests that this compound and its derivatives hold significant potential for the discovery of new therapeutic agents.
Pre-clinical research should focus on screening derivatives of this compound against a variety of biological targets. For instance, pyrimidine derivatives have shown promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. rsc.orgnih.govmdpi.com They have also been investigated as PIM-1 kinase inhibitors, a promising target for cancer therapy. rsc.org
Beyond oncology, pyrimidine derivatives have been explored for their potential as antioxidant, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com The carboxylic acid moiety can also be important for biological activity, as seen in dihydroxypyrimidine carboxylic acids that act as inhibitors of viral endonucleases. nih.govnih.gov The exploration of bioisosteres for the carboxylic acid group could also lead to compounds with improved pharmacokinetic properties. nih.govresearchgate.net
A systematic, mechanism-based approach to screening will be crucial. This involves not only identifying compounds with biological activity but also elucidating their mechanism of action at the molecular level. For example, derivatives could be investigated for their ability to modulate specific signaling pathways, such as the BMP2/SMAD1 pathway involved in bone formation. nih.gov
Development of this compound in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. acs.orgresearchgate.net This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com These initial hits are then elaborated into more potent, drug-like molecules. acs.org
The relatively small size and well-defined structure of this compound make it an excellent candidate for inclusion in fragment libraries. The pyrimidine core provides a rigid scaffold that can be readily functionalized, while the cyclopropyl and carboxylic acid groups offer distinct interaction points with a protein's binding site.
Future research should focus on synthesizing a library of fragments based on the this compound scaffold. This library could then be screened against a diverse range of therapeutic targets using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and X-ray crystallography. youtube.comnih.gov The structural information gained from these screens would guide the synthetic elaboration of the fragment hits into lead compounds. acs.org
Integration with High-Throughput Screening Platforms for Lead Identification
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. mdpi.com The integration of this compound and its derivatives into HTS campaigns represents a significant opportunity for lead identification.
A key strategy for leveraging HTS is the creation of DNA-encoded libraries (DELs). nih.govacs.org In DEL technology, each small molecule is covalently linked to a unique DNA tag that serves as a barcode. This allows for the synthesis and screening of massive libraries containing billions of compounds in a cost-effective and time-efficient manner. nih.gov The pyrimidine scaffold is an ideal starting point for the construction of DELs due to its synthetic tractability and its prevalence in known drugs. nih.gov
Future efforts should be directed towards the design and synthesis of a diversified, pyrimidine-focused DEL based on the this compound core. This library could then be screened against a wide array of protein targets to identify novel hit compounds for a variety of diseases. The development of such libraries, combined with advanced screening technologies, will undoubtedly accelerate the discovery of new medicines based on this versatile chemical scaffold.
Q & A
Q. What are the common synthetic routes for 4-cyclopropylpyrimidine-5-carboxylic acid, and what reagents are typically employed?
The synthesis typically involves multi-step reactions starting from pyrimidine derivatives. Chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces halogen groups, followed by cyclopropane ring formation via cycloaddition or alkylation. For example, 5-chloro-4-cyclopropylpyridine-2-carboxylic acid synthesis involves selective chlorination at the 5-position . Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance regioselectivity .
Q. How is the compound characterized, and what analytical techniques are critical for structural validation?
Key techniques include:
- Spectroscopy : IR for functional group identification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) and NMR for cyclopropane proton signals (δ 0.5–1.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₉H₉N₂O₂: 179.08 g/mol) .
- X-ray crystallography : Resolves cyclopropane ring geometry and substituent orientation .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The carboxylic acid group confers polar solubility in DMSO or aqueous buffers (pH >7). Storage at –20°C in anhydrous solvents (e.g., DMF) prevents hydrolysis. Stability tests under varying pH (3–9) and temperature (4–37°C) are recommended to optimize storage .
Q. What in vitro assays are used to evaluate its biological activity, and what cell lines are relevant?
Common assays include:
- Anticancer activity : MTT assays on human cancer lines (e.g., HeLa, MCF-7) at IC₅₀ doses .
- Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., EGFR inhibition at µM concentrations) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Use Design of Experiments (DOE) to test variables:
- Catalyst loading (e.g., Pd(OAc)₂ for cross-coupling).
- Temperature (e.g., 80–120°C for cyclopropanation).
- Solvent polarity (e.g., DMF vs. THF for solubility). Statistical tools (e.g., ANOVA) identify critical factors, while HPLC monitors purity (>98%) .
Q. What structural modifications enhance its pharmacokinetic (PK) properties while retaining bioactivity?
- Ester prodrugs : Mask the carboxylic acid to improve membrane permeability (e.g., ethyl ester hydrolysis in vivo) .
- Cyclopropane substitution : Fluorine or methyl groups at the 4-position alter LogP and metabolic stability .
- SAR studies : Compare IC₅₀ of analogs (e.g., 4-methyl vs. 4-isopropyl derivatives) .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Molecular docking : Identify binding poses in target proteins (e.g., EGFR ATP-binding site) and compare with empirical IC₅₀ .
- MD simulations : Assess binding stability over 100-ns trajectories. Validate with mutagenesis (e.g., T790M resistance mutation) .
Q. What mechanistic insights explain its enzyme inhibition selectivity?
- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- X-ray co-crystallography : Resolve hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Asp831 in EGFR) .
Q. How do in vitro findings translate to in vivo models, and what challenges arise?
Q. What comparative analyses distinguish its activity from structurally related pyrimidine analogs?
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
